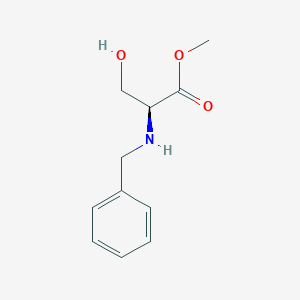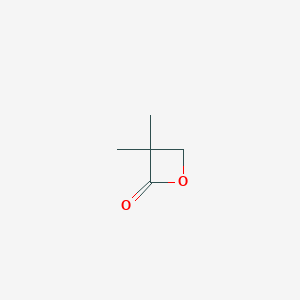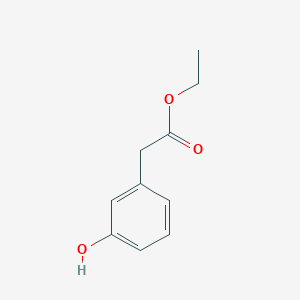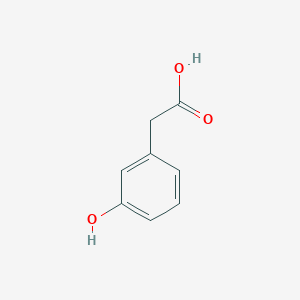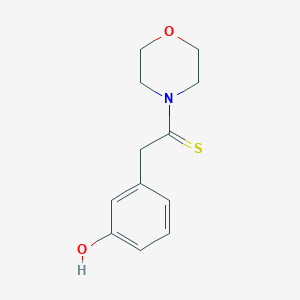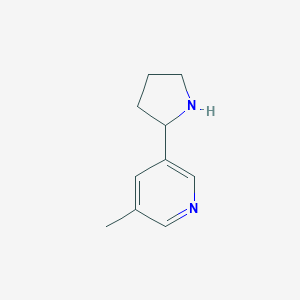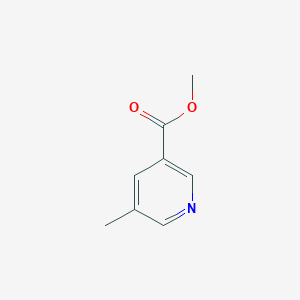
スフォンジン
概要
説明
スフォンジンは、セリ科などのさまざまな植物に見られる天然のフラノクマリン系化合物です。 抗炎症作用、抗けいれん作用、抗ウイルス作用など、さまざまな生物学的活性で知られています .
科学的研究の応用
Sphondin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other furanocoumarin derivatives.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and natural product-based therapies
作用機序
スフォンジンは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗ウイルス活性: スフォンジンは、HBxタンパク質の分解を促進することにより、B型肝炎表面抗原(HBsAg)とcccDNA転写の産生を阻害します.
抗炎症活性: スフォンジンは、炎症性刺激に対するシクロオキシゲナーゼ-2(COX-2)の発現とプロスタグランジンE2(PGE2)の放出を阻害します.
抗けいれん活性: スフォンジンは、神経活動を調節して発作を防ぎます.
類似の化合物との比較
スフォンジンは、以下のような他の類似のフラノクマリン化合物と比較されます。
アンジェリシン: 光毒性と抗がん作用で知られています。
イソベルガプテン: 同様の生物学的活性を示しますが、効力が異なります。
ピンピネリン: 抗炎症作用と抗がん作用のある別のフラノクマリン
これらの化合物は構造的な類似性を共有していますが、特定の生物学的活性と用途が異なります。
準備方法
合成経路と反応条件
スフォンジンは、適切な前駆体のカップリングを含むさまざまな化学反応によって合成できます。 一般的な方法の1つは、特定の条件下で適切なフェノール化合物を環化させてフラノクマリン構造を形成することです .
工業生産方法
スフォンジンの工業生産は、通常、セリ科の植物などの天然資源からの抽出を行います。 超臨界流体抽出(SFE)とソックスレー抽出は、高収率のスフォンジンを得るために一般的に使用される方法です .
化学反応の分析
反応の種類
スフォンジンは、以下を含むさまざまな化学反応を起こします。
酸化: スフォンジンは酸化されて異なる誘導体になり得ます。
還元: 還元反応は、フラノクマリン構造を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、生物学的活性が修飾されたさまざまなスフォンジン誘導体が含まれます .
科学研究の応用
スフォンジンは、さまざまな科学研究の応用範囲を持っています。
化学: 他のフラノクマリン誘導体を合成するための前駆体として使用されます。
生物学: 細胞プロセスや遺伝子発現への影響について研究されています。
医学: 抗ウイルス、抗炎症、抗がん作用の可能性について調査されています。
類似化合物との比較
Sphondin is compared with other similar furanocoumarin compounds, such as:
Angelicin: Known for its phototoxic and anticancer properties.
Isobergapten: Exhibits similar biological activities but with different potency.
Pimpinellin: Another furanocoumarin with anti-inflammatory and anticancer effects
These compounds share structural similarities but differ in their specific biological activities and applications.
特性
IUPAC Name |
6-methoxyfuro[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCJNIBLOSKIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197481 | |
| Record name | Sphondin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
White powder | |
CAS No. |
483-66-9 | |
| Record name | Sphondin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphondin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sphondin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sphondin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sphondin exhibits antiviral activity against HBV by binding to the HBx protein, specifically at the Arg72 residue. [] This interaction promotes the degradation of HBx via the 26S proteasome pathway. []
A: HBx protein is crucial for HBV replication as it facilitates the transcription of the viral covalently closed circular DNA (cccDNA). [] By promoting HBx degradation, Sphondin reduces HBx recruitment to cccDNA, thereby inhibiting cccDNA transcription and subsequently, the production of HBsAg (Hepatitis B surface antigen). []
ANone: The molecular formula of Sphondin is C15H12O4, and its molecular weight is 256.25 g/mol.
A: While the provided papers mention the use of spectroscopic methods like H1NMR, IR, C NMR, and DEPT-135 for Sphondin identification, [, , ] specific spectroscopic data is not detailed within the text.
ANone: The research papers do not indicate any catalytic properties associated with Sphondin. Its primary mode of action is through binding and promoting protein degradation.
ANone: The provided research papers primarily focus on the biological activity, chemical characterization, and some aspects of Sphondin's mechanism of action. They do not provide sufficient information to answer questions related to aspects 5-26.
A: Early research identified Sphondin as a phototoxic compound present in plants like Heracleum laciniatum. [, , , ] Studies on its phototoxic potential and action spectrum were conducted, highlighting its ability to induce photosensitivity. [, , ]
A: Research indicates that Sphondin exhibits inhibitory effects on the growth of human bladder carcinoma cell line E-J in vitro. [] Additionally, it displays antifungal activity against citrus fungus pathogens. [] These findings suggest potential applications of Sphondin in oncology and agriculture.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



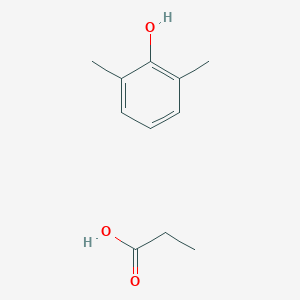
![(3R,4S,5R)-4-Hydroxy-5-[(1S)-1-hydroxy-2-methylpropyl]-3-methyl-2-pyrrolidinone-5-carboxylic Acid](/img/structure/B16567.png)
![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)
